molecular formula C14H15NO2 B13493165 2-Methoxy-5-(4-methoxyphenyl)aniline

2-Methoxy-5-(4-methoxyphenyl)aniline

Cat. No.: B13493165
M. Wt: 229.27 g/mol
InChI Key: NFJPORSGUNOHIG-UHFFFAOYSA-N
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Description

2-Methoxy-5-(4-methoxyphenyl)aniline is a substituted aniline derivative characterized by two methoxy groups attached to a biphenylamine scaffold. The presence of methoxy groups enhances electron-donating effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-methoxy-5-(4-methoxyphenyl)aniline

InChI

InChI=1S/C14H15NO2/c1-16-12-6-3-10(4-7-12)11-5-8-14(17-2)13(15)9-11/h3-9H,15H2,1-2H3

InChI Key

NFJPORSGUNOHIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4-methoxyphenyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with 2-methoxybenzaldehyde under acidic conditions to form a Schiff base, followed by reduction using sodium borohydride . Another method includes the use of Suzuki–Miyaura coupling, where 4-methoxyphenylboronic acid reacts with 2-methoxy-5-bromonitrobenzene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4-methoxyphenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, substituted anilines, and various aromatic compounds depending on the specific reaction conditions .

Scientific Research Applications

2-Methoxy-5-(4-methoxyphenyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4-methoxyphenyl)aniline involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the aniline ring significantly alter physical properties and applications. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Methoxy-5-(4-methoxyphenyl)aniline 4-methoxyphenyl, methoxy C₁₄H₁₅NO₂ 229.28 (calculated) Potential intermediate for supramolecular systems
2-Methoxy-5-(trifluoromethyl)aniline Trifluoromethyl, methoxy C₈H₈F₃NO 191.15 High electronegativity; pharmaceutical intermediate
5-(Ethylsulfonyl)-2-methoxyaniline Ethylsulfonyl, methoxy C₉H₁₃NO₃S 215.27 Pharmacophoric fragment for VEGFR2 inhibitors
2-Methoxy-5-(morpholinosulfonyl)aniline Morpholinosulfonyl, methoxy C₁₁H₁₆N₂O₄S 272.32 Soluble in DMSO; research chemical
2-Methoxy-5-(piperidin-1-yl)aniline Piperidinyl, methoxy C₁₂H₁₈N₂O 206.29 Discontinued; structural complexity

Key Observations :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl, sulfonyl): Increase acidity of the aniline NH₂ group and enhance stability under oxidative conditions .
  • Electron-Donating Groups (e.g., methoxy): Improve solubility in polar solvents (e.g., methanol) and facilitate hydrogen bonding in crystal lattices .
  • Bulkier Substituents (e.g., piperidinyl, morpholinosulfonyl): Reduce crystallization efficiency but enhance biological target specificity .

Contrasts :

  • Trifluoromethyl derivatives (e.g., ) require harsh fluorination conditions, whereas methoxy groups are introduced via milder alkylation .

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